molecular formula C13H20ClN B2796740 2-Benzyl-2-ethylpyrrolidine hydrochloride CAS No. 1955547-96-2

2-Benzyl-2-ethylpyrrolidine hydrochloride

Cat. No.: B2796740
CAS No.: 1955547-96-2
M. Wt: 225.76
InChI Key: WQQWZZQWJIJKPY-UHFFFAOYSA-N
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Description

2-Benzyl-2-ethylpyrrolidine hydrochloride is a pyrrolidine derivative characterized by a bicyclic structure substituted with a benzyl group and an ethyl group at the 2-position of the pyrrolidine ring, forming a hydrochloride salt. Pyrrolidine derivatives are valued for their versatility in drug design due to their conformational rigidity and ability to interact with biological targets .

Properties

IUPAC Name

2-benzyl-2-ethylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-13(9-6-10-14-13)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQWZZQWJIJKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-ethylpyrrolidine hydrochloride typically involves the reaction of 2-ethylpyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The compound is typically produced in large quantities and purified using advanced techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-ethylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzyl-2-ethylpyrrolidine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-2-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: Polar groups (e.g., hydroxy, amino, carboxylic acid) in compounds like and enhance water solubility, making them suitable for aqueous formulations. In contrast, non-polar substituents (e.g., benzyl, ethyl) in the target compound may reduce solubility, favoring lipid membrane penetration . The ethoxy group in offers moderate polarity, balancing solubility and lipophilicity.

Pharmacological Implications :

  • Bulky aromatic groups (e.g., benzyl, benzo[b]thiophene) in and are associated with receptor-binding specificity. For instance, benzo[b]thiophene derivatives often target CNS receptors due to their planar aromatic systems .
  • The ethyl group in the target compound may enhance metabolic stability compared to ester-containing analogs like , which are prone to hydrolysis .

Synthetic Utility: Carboxylate and ester derivatives (e.g., ) are common intermediates in peptide-mimetic drug synthesis. The absence of labile groups in the target compound (2-benzyl-2-ethyl) simplifies synthetic routes compared to amino- or hydroxy-substituted analogs .

Analytical and Stability Considerations

  • Spectrophotometric Methods : Memantine hydrochloride () and benzydamine hydrochloride () are quantified using UV-Vis spectroscopy, suggesting that similar methods could apply to the target compound. However, substituents like benzyl may require derivatization for accurate detection .

  • Stability: Chlorphenoxamine hydrochloride () and dosulepin hydrochloride () exhibit pH-dependent stability. The target compound’s stability may align with these analogs, requiring controlled storage conditions (e.g., low humidity, inert atmosphere) .

Biological Activity

2-Benzyl-2-ethylpyrrolidine hydrochloride (CAS No. 1955547-96-2) is a pyrrolidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure allows for various interactions with biological systems, making it a valuable compound in research.

Chemical Structure and Properties

This compound features a five-membered nitrogen-containing ring, which contributes to its reactivity and biological activity. The molecular formula is C14H20NHClC_{14}H_{20}N\cdot HCl, with a molecular weight of approximately 277.32 g/mol. The compound's structure can be represented as follows:

Chemical Structure C14H20NHCl\text{Chemical Structure }C_{14}H_{20}N\cdot HCl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator , leading to various pharmacological effects. The compound's mechanism of action involves:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, potentially neutralizing free radicals and protecting against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Neuroprotective Effects : There are indications that this compound could offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-BenzylpyrrolidineContains a benzyl group attached to pyrrolidinePotentially different biological activity
2-EthylpyrrolidineLacks the benzyl groupMay influence binding affinity and selectivity
2-Benzyl-2-methylpyrrolidineContains a methyl group instead of ethylAlters chemical properties and reactivity

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antioxidant Studies : A study demonstrated that related pyrrolidine compounds exhibited high antioxidant activity, with IC50 values significantly lower than standard antioxidants like Trolox .
  • Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit specific enzymes linked to metabolic disorders, suggesting potential therapeutic applications in diabetes management.
  • Neuroprotective Research : Investigations into the neuroprotective effects revealed that certain pyrrolidine derivatives could enhance neuronal survival under oxidative stress conditions, indicating their potential in treating neurodegenerative diseases .

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